molecular formula C8H3BrINO2 B1412586 3-Bromo-2-cyano-5-iodobenzoic acid CAS No. 1807015-10-6

3-Bromo-2-cyano-5-iodobenzoic acid

Cat. No.: B1412586
CAS No.: 1807015-10-6
M. Wt: 351.92 g/mol
InChI Key: NBVWEEBBKOCKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-cyano-5-iodobenzoic acid is a polyhalogenated benzoic acid derivative with a unique substitution pattern: a bromine atom at position 3, a cyano group (-CN) at position 2, and an iodine atom at position 5. Its molecular formula is C₈H₃BrINO₂, with a calculated molecular weight of 352.93 g/mol. The compound’s structure combines electron-withdrawing groups (Br, CN, I) and a carboxylic acid moiety, rendering it highly reactive in synthetic applications.

Properties

IUPAC Name

3-bromo-2-cyano-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrINO2/c9-7-2-4(10)1-5(8(12)13)6(7)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVWEEBBKOCKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C#N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyano-5-iodobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a benzoic acid derivative, followed by the introduction of a cyano group. The reaction conditions often include the use of halogenating agents such as bromine and iodine, along with catalysts to facilitate the reactions. For example, the synthesis may start with 3-bromo-5-iodobenzoic acid, which is then subjected to cyanation reactions under controlled conditions to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyano-5-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed in coupling reactions.

Major Products Formed

    Substitution Products: Various substituted benzoic acid derivatives.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

Scientific Research Applications

3-Bromo-2-cyano-5-iodobenzoic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is explored for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-5-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can form halogen bonds with target molecules, while the cyano group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 3-bromo-2-cyano-5-iodobenzoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
This compound C₈H₃BrINO₂ 352.93 2-CN, 3-Br, 5-I Strong electron-withdrawing effects from CN; potential for nucleophilic reactions
3-Bromo-5-chloro-2-iodobenzoic acid C₇H₃BrClIO₂ 361.36 2-I, 3-Br, 5-Cl Chlorine offers moderate electron withdrawal; higher molecular weight than cyano analog
3-Bromo-5-iodobenzoic acid C₇H₄BrIO₂ 326.91 3-Br, 5-I Lacks cyano group; used in Heck reactions and thromboxane antagonist synthesis

Reactivity and Functional Group Analysis

  • Cyano Group (-CN): The cyano group in this compound enhances acidity (lower pKa) compared to chlorine-substituted analogs due to its stronger electron-withdrawing effect. It also enables unique transformations, such as hydrolysis to carboxylic acids or participation in nucleophilic additions .
  • Halogen Reactivity : The iodine atom at position 5 is highly reactive in cross-coupling reactions (e.g., Suzuki, Heck), while bromine at position 3 provides a secondary site for regioselective substitution. This contrasts with 3-bromo-5-chloro-2-iodobenzoic acid, where chlorine’s lower reactivity limits its utility in metal-catalyzed reactions .

Biological Activity

Overview

3-Bromo-2-cyano-5-iodobenzoic acid is a halogenated benzoic acid derivative notable for its unique combination of bromine, iodine, and cyano functional groups. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including its role in drug discovery and biochemical studies.

The molecular formula of this compound is C8H4BrI1N1O2, with a molecular weight of approximately 326.9 g/mol. Its structure is characterized by the presence of multiple halogens that enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form interactions with various biomolecules. The bromine and iodine atoms can engage in halogen bonding, while the cyano group can participate in hydrogen bonding and other types of molecular interactions. These interactions may modulate the activity of enzymes, receptors, and other biological molecules, leading to varied biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

A variety of studies have explored the biological implications of halogenated benzoic acids:

  • Study on Proteasome Activity : A study highlighted that certain benzoic acid derivatives enhanced proteasomal activity in human foreskin fibroblasts. While this compound was not directly evaluated, its structural analogs showed promising results in activating protein degradation pathways .
  • In Silico Studies : Computational analyses have indicated that compounds with similar structures can act as effective binders to key enzymes involved in cellular degradation processes. This suggests that this compound might also exhibit similar binding affinities .

Comparative Analysis

The biological activity of this compound can be compared with related compounds:

Compound NameKey FeaturesBiological Activity
3-Bromo-5-iodobenzoic acidLacks cyano groupLimited enzyme modulation
4-Bromo-2-cyano-5-formylbenzoic acidContains formyl groupExhibits antimicrobial and anticancer properties
3-Chloro-4-methoxybenzoic acidMono-halogenatedSignificant activation of cathepsins B and L

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-cyano-5-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-cyano-5-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.